molecular formula C21H16N2OS B5024443 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B5024443
M. Wt: 344.4 g/mol
InChI Key: FJWOJCWFIRKDRZ-UHFFFAOYSA-N
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Description

2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties

Properties

IUPAC Name

2-amino-4-(4-methylsulfanylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-25-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWOJCWFIRKDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. The reaction is often catalyzed by various catalysts, including organocatalysts and metal catalysts . The reaction conditions can vary, but common methods include:

    Solvent-Free Conditions: Stirring the reactants without a solvent at elevated temperatures.

    Ultrasonication: Using ultrasonic waves to accelerate the reaction.

    Microwave Irradiation: Employing microwave energy to enhance reaction rates.

Industrial production methods may involve scaling up these laboratory techniques, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 2-amino-4-[4-(methylsulfanyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile lies in its specific pharmacological profile and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties .

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